Diethylenetriaminepentaacetic acid calcium (trisodium salt hydrate)
Overview
Description
Diethylenetriaminepentaacetic Acid Calcium (Trisodium Salt Hydrate) is a complex chelating agent with the empirical formula C14H18CaN3Na3O10·xH2O . It is widely used in various scientific and industrial applications due to its ability to bind and sequester metal ions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound is typically synthesized through the reaction of diethylenetriaminepentaacetic acid with calcium and sodium salts under controlled conditions.
Industrial Production Methods: Large-scale production involves the use of industrial reactors where the reactants are mixed, heated, and maintained at specific pH levels to ensure the formation of the desired product.
Types of Reactions:
Chelation: The primary reaction involves the chelation of metal ions, where the compound forms stable complexes with metals such as cadmium, beryllium, and actinides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the metal ions present and the reaction conditions.
Common Reagents and Conditions:
Reagents: Metal salts (e.g., cadmium chloride, beryllium sulfate).
Conditions: Controlled pH, temperature, and reaction time to ensure efficient chelation.
Major Products Formed:
Metal Complexes: Stable metal-chelate complexes that are used in various applications, including medical treatments and industrial processes.
Scientific Research Applications
Chemistry: Used as a chelating agent in analytical chemistry to remove metal contaminants from samples.
Biology: Employed in biological research to study metal ion homeostasis and transport in cells.
Medicine: Utilized as an antidote for metal poisoning, particularly for cadmium and plutonium.
Industry: Applied in the nuclear industry to manage radioactive waste and in the manufacturing of metal-based products.
Mechanism of Action
The compound exerts its effects through chelation , where it forms stable complexes with metal ions. The molecular targets include metal ions such as cadmium, beryllium, and actinides, and the pathways involved are the binding and sequestration of these metals, preventing their toxic effects.
Comparison with Similar Compounds
Diethylenetriaminepentaacetic Acid Pentasodium Salt: Similar chelating properties but with different metal binding affinities.
EDTA (Ethylenediaminetetraacetic Acid): Another widely used chelating agent with a slightly different structure and metal binding properties.
Uniqueness:
Higher Stability: Diethylenetriaminepentaacetic Acid Calcium (Trisodium Salt Hydrate) forms more stable complexes with certain metals compared to other chelating agents.
Specificity: It has a higher specificity for certain metal ions, making it more effective in specific applications.
This compound is a versatile and valuable tool in both scientific research and industrial applications, offering unique advantages over other chelating agents.
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Properties
IUPAC Name |
calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Ca.3Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;1H2/q;+2;3*+1;/p-5 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWYUNJDQLQGT-UHFFFAOYSA-I | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20CaN3Na3O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-35-5 | |
Record name | Calciate(3-), [N-[2-[bis[(carboxy-κO)methyl]amino-κN]ethyl]-N-[2-[[(carboxy-κO)methyl](carboxymethyl)amino-κN]ethyl]glycinato(5-)-κN]-, trisodium, hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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